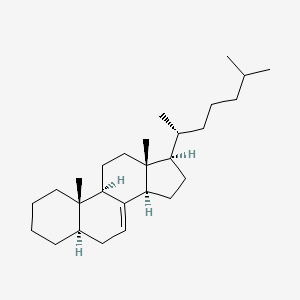

5alpha-Cholest-7-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H46 |

|---|---|

Molecular Weight |

370.7 g/mol |

IUPAC Name |

(5R,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h13,19-21,23-25H,6-12,14-18H2,1-5H3/t20-,21-,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

APXXTQNUGVCUBV-VPANYUCPSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 5alpha Cholest 7 Ene

5alpha-Cholest-7-en-3beta-ol, commonly known as Lathosterol (B1674540), is a key sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. scientificlabs.co.ukmdpi.com This pathway is one of the major routes for cholesterol production in mammals, distinct from the Bloch pathway. mdpi.com The formation and consumption of Lathosterol occur within a series of precisely regulated enzymatic steps in the endoplasmic reticulum. wikipedia.org

Upstream Precursors and Conversion to 5alpha-Cholest-7-ene

The synthesis of Lathosterol begins with Lanosterol (B1674476), the first sterol intermediate produced after the cyclization of squalene. mdpi.comnih.gov From Lanosterol, the pathway proceeds through a series of intermediates to generate Lathosterol.

Role of Lanosterol and Zymosterol in this compound Synthesis

Lanosterol serves as the foundational molecule for the synthesis of cholesterol and other sterols. wikipedia.org In the Kandutsch-Russell pathway, the side chain of Lanosterol is saturated early in the process. mdpi.com The pathway to Lathosterol involves several key transformations, including the demethylation of Lanosterol and the isomerization of double bonds within the sterol ring structure.

Zymosterol (specifically, 5α-cholesta-8,24-dien-3β-ol) is a significant intermediate derived from Lanosterol. wikipedia.org Zymosterol can be converted to 5alpha-Cholesta-7,24-dien-3beta-ol by the enzyme cholestenol delta-isomerase. hmdb.ca Subsequently, this compound is converted into Lathosterol through the action of another enzyme. hmdb.ca Isotope labeling studies have confirmed the metabolic sequence proceeding from Lanosterol to Lathosterol and then to Cholesterol. nih.gov

Enzymatic Steps Leading to this compound Formation

The conversion of upstream precursors into Lathosterol is catalyzed by specific enzymes. A critical step involves the reduction of the Δ24 double bond in the side chain of 5alpha-Cholesta-7,24-dien-3beta-ol.

| Precursor | Enzyme | Product |

| Zymosterol intermediate 2 | Cholestenol delta-isomerase (EBP) | 5alpha-Cholesta-7,24-dien-3beta-ol |

| 5alpha-Cholesta-7,24-dien-3beta-ol | Delta(24)-sterol reductase (DHCR24) | 5alpha-Cholest-7-en-3beta-ol (Lathosterol) |

| Data derived from reference hmdb.ca. |

Downstream Conversions of this compound

Lathosterol is not an end-product but rather a substrate for subsequent enzymatic reactions that lead to the formation of cholesterol. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Its levels in serum are often used as a marker for the rate of whole-body cholesterol synthesis. scientificlabs.co.uksigmaaldrich.com

Transformation to Cholesterol and Related Sterols

The conversion of Lathosterol to cholesterol involves two final, crucial enzymatic steps in the Kandutsch-Russell pathway. oup.com

Lathosterol (5alpha-Cholest-7-en-3beta-ol) Conversion to 7-Dehydrocholesterol (B119134)

Lathosterol is directly converted to 7-Dehydrocholesterol (7-DHC). oup.comnih.gov This reaction introduces a double bond at the C5-C6 position of the sterol ring. The enzyme responsible for this dehydrogenation is Lathosterol 5-desaturase, also known as sterol C5-desaturase (SC5D). oup.comwikipedia.org A deficiency in this enzyme leads to the genetic disorder Lathosterolosis, characterized by an accumulation of Lathosterol and a decrease in cholesterol levels. oup.comwikipedia.org

Subsequent Steps in Cholesterol Synthesis from 7-Dehydrocholesterol

7-Dehydrocholesterol is the immediate precursor to cholesterol in this pathway. wikipedia.orgcaymanchem.com The final step in cholesterol biosynthesis is the reduction of the C7-C8 double bond in 7-DHC. This reaction is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). caymanchem.comnih.govnih.gov This enzyme converts 7-DHC into the final product, cholesterol. nih.govnih.gov A mutation in the DHCR7 gene results in Smith-Lemli-Opitz syndrome (SLOS), a severe developmental disorder marked by the accumulation of 7-DHC and a deficiency of cholesterol. caymanchem.comnih.gov

| Precursor | Enzyme | Product |

| Lathosterol | Lathosterol 5-desaturase (SC5D) | 7-Dehydrocholesterol |

| 7-Dehydrocholesterol | 7-Dehydrocholesterol reductase (DHCR7) | Cholesterol |

| Data derived from references oup.comwikipedia.orgwikipedia.orgcaymanchem.comnih.govnih.gov. |

Generation of Oxygenated Derivatives and Oxysterols from this compound

While the main flux of this compound metabolism leads to cholesterol, alternative pathways can generate oxygenated derivatives, known as oxysterols. These molecules play significant roles in various biological processes, acting as signaling molecules and intermediates in other metabolic pathways. ontosight.aiencyclopedia.pub The formation of these derivatives can occur through both enzymatic and non-enzymatic free radical-mediated processes. encyclopedia.pubontosight.ai

The enzymatic oxidation of this compound and its derivatives can lead to a variety of oxysterols. Research has demonstrated the synthesis of 15-oxygenated sterols from this compound precursors. For instance, 5α-cholest-7-en-3β,15α-diol can be oxidized to 5α-cholest-7-en-15α-ol-3-one by enzymes like cholesterol oxidase. capes.gov.br

A significant pathway for the oxygenation of lathosterol involves cytochrome P450 enzymes. Specifically, Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, can utilize 5alpha-cholest-7-en-3beta-ol as a substrate, hydroxylating it at the 7-alpha position. uniprot.orggenecards.org This reaction shunts lathosterol away from cholesterol synthesis and towards a different metabolic fate.

Additionally, studies on related compounds provide insight into potential oxidation pathways. In conditions where 7-dehydrocholesterol (7-DHC), the direct product of lathosterol desaturation, accumulates, it can undergo free radical oxidation. This process forms intermediates such as 5α,6α-epoxycholest-7-en-3β-ol and 7-cholesten-3β,5α,6β-triol, which are precursors to the novel oxysterol 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). nih.gov

The classical pathway of bile acid biosynthesis begins with cholesterol. However, alternative pathways exist that can utilize other sterols. The ability of CYP7A1 to hydroxylate 5alpha-cholest-7-en-3beta-ol positions this compound as a potential direct precursor for bile acid synthesis, bypassing cholesterol. uniprot.orggenecards.org This creates an alternative route where lathosterol is converted into 7α-hydroxy-lathosterol, which can then enter the bile acid synthesis cascade.

This alternative pathway may be particularly relevant in certain metabolic states or genetic disorders. For example, in Smith-Lemli-Opitz syndrome (SLOS), where the conversion of 7-DHC to cholesterol is impaired, a pathway for bile acid synthesis starting from 7-DHC has been identified. biorxiv.orgnih.gov Given that lathosterol is the immediate precursor to 7-DHC, the flux through this pathway is directly linked to lathosterol metabolism.

Pathways of Oxysterol Formation

Formation of Cholestanol (B8816890) from this compound Intermediates

Cholestanol is a saturated sterol formed from cholesterol. Isotope labeling studies have elucidated the metabolic sequence, demonstrating that the synthesis of cholestanol occurs downstream from 5alpha-cholest-7-en-3beta-ol. The established pathway proceeds in the following sequence: lanosterol is converted to lathosterol (5alpha-cholest-7-en-3beta-ol), which is then transformed into cholesterol. Finally, cholesterol is reduced to form cholestanol. nih.gov

A secondary, minor pathway for cholestanol formation has also been proposed, which involves 7alpha-hydroxylated intermediates derived from cholesterol. nih.gov Under normal physiological conditions, this pathway is estimated to contribute to a smaller fraction (at most 30%) of total cholestanol synthesis. nih.gov Therefore, the primary route to cholestanol involves intermediates of the main cholesterol synthetic pathway, including 5alpha-cholest-7-en-3beta-ol.

Regulation of this compound Metabolic Flux

Transcriptional and Post-Transcriptional Control of Pathway Enzymes

The cholesterol biosynthesis pathway is regulated at multiple levels, including the transcriptional and post-transcriptional control of its enzymes. nih.gov

Transcriptional Control: The primary regulators of transcription for most genes in the cholesterol synthesis pathway are the Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2. nih.govnih.gov When cellular sterol levels are low, SREBPs are activated and travel to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoter regions of target genes. This action increases the transcription of enzymes necessary for cholesterol synthesis, from HMG-CoA reductase (upstream of lathosterol) to lathosterol 5-desaturase (SC5D, downstream). nih.govbioscientifica.com

The enzyme CYP7A1, which can divert lathosterol to bile acid synthesis, is also under transcriptional control, though it is primarily regulated by bile acids via the farnesoid X receptor (FXR), rather than by SREBPs. bioscientifica.comnih.gov

Post-Transcriptional Control: Beyond transcription, enzyme levels and activity are controlled post-transcriptionally. High sterol levels can lead to a decrease in the stability of the mRNA for some biosynthetic enzymes. nih.gov Furthermore, high sterol levels promote the rapid ubiquitination and subsequent proteasomal degradation of key enzymes like HMG-CoA reductase, a process mediated by endoplasmic reticulum (ER) membrane proteins called Insigs. nih.gov This provides a rapid mechanism to shut down the pathway when sterol levels rise.

Table 1: Key Enzymes in the Metabolic Pathways of this compound

| Enzyme | Gene | Function | Metabolic Pathway |

| 3-keto-steroid reductase | HSD17B7 | Catalyzes a step in the conversion of lanosterol to lathosterol. uniprot.org | Cholesterol Biosynthesis |

| Lathosterol 5-desaturase | SC5D | Converts 5alpha-cholest-7-en-3beta-ol to 7-dehydrocholesterol. ebi.ac.uk | Cholesterol Biosynthesis |

| Cholesterol 7 alpha-hydroxylase | CYP7A1 | Can hydroxylate 5alpha-cholest-7-en-3beta-ol, diverting it from cholesterol synthesis. uniprot.orggenecards.org | Bile Acid Biosynthesis |

| Cholesterol Oxidase | - | Can oxidize this compound derivatives to form oxysterols. capes.gov.br | Oxysterol Formation |

Feedback Mechanisms in Sterol Homeostasis

Sterol homeostasis is maintained by sophisticated feedback mechanisms that sense and respond to the levels of sterols and their metabolites. researchgate.netrsc.org

When cholesterol levels are high, the sterol binds to the SCAP (SREBP-cleavage activating protein) in the ER membrane, causing the SCAP-SREBP complex to be retained in the ER through an interaction with Insig proteins. nih.gov This retention prevents SREBP from being activated, thereby downregulating the transcription of cholesterol synthesis genes and shutting off the pathway. This is a classic example of end-product feedback inhibition.

A separate feedback loop regulates bile acid synthesis. High concentrations of bile acids activate the nuclear receptor FXR, which in turn represses the transcription of the CYP7A1 gene. nih.gov This negative feedback ensures that bile acid production is tightly controlled. Since CYP7A1 can act on lathosterol, this feedback mechanism indirectly influences the metabolic flux of this compound, potentially shifting its fate between cholesterol synthesis and bile acid synthesis depending on the cellular context.

Table 2: Key Regulatory Factors in this compound Metabolic Flux

| Factor | Type | Function in Sterol Homeostasis |

| SREBP-2 | Transcription Factor | Activates transcription of cholesterol synthesis genes (including those upstream and downstream of lathosterol) when sterol levels are low. nih.gov |

| SCAP | ER Membrane Protein | Acts as a sterol sensor; retains SREBP in the ER when sterol levels are high, preventing its activation. nih.gov |

| Insig | ER Membrane Protein | Binds to the SCAP-SREBP complex in the presence of sterols, anchoring it in the ER. Also mediates the degradation of HMG-CoA reductase. nih.gov |

| FXR | Nuclear Receptor | Activated by bile acids; represses the transcription of CYP7A1, providing feedback inhibition on bile acid synthesis. nih.gov |

Enzymology of 5alpha Cholest 7 Ene Metabolism

Sterol C5-Desaturase (SC5D) Activity and Specificity

Sterol C5-Desaturase (SC5D), also referred to as lathosterol (B1674540) oxidase, is a key enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis. oup.com Its primary role is to catalyze the desaturation of lathosterol (5alpha-cholest-7-en-3beta-ol) to produce 7-dehydrocholesterol (B119134), the immediate precursor to cholesterol. oup.comalliedacademies.org This reaction involves the introduction of a double bond at the C5-C6 position of the sterol's B-ring. asm.org

Mechanistic Insights into Lathosterol 5-Desaturase Function

The catalytic mechanism of SC5D involves the coupling of sterol oxidation with the oxidation of a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor and the reduction of molecular oxygen. wikipedia.org The enzyme can utilize either NADH or NADPH as a cofactor. wikipedia.orgontosight.ai While the enzyme in the plant Arabidopsis thaliana shows a preference for NADH, the enzyme in S. cerevisiae displays little preference between the two. wikipedia.org The reaction is sensitive to cyanide and requires iron for its activity. asm.org

A key feature of the enzyme's active site is a highly conserved cluster of histidine residues. wikipedia.org These residues are believed to coordinate an iron atom, which is directly involved in the catalytic process. alliedacademies.orgwikipedia.org Site-directed mutagenesis studies on these conserved histidine motifs have been shown to dramatically reduce or eliminate the enzyme's desaturase activity, underscoring their critical role in the reaction mechanism. alliedacademies.orgwikipedia.org The proposed mechanism suggests that an iron-coordinated oxygen atom abstracts a hydrogen from the sterol substrate, leading to a radical intermediate which then resolves to form the C5-C6 double bond. wikipedia.org

Characterization of SC5D Isoforms and Subcellular Localization

In humans, the SC5D gene is located on chromosome 11q24.2-24.3 and contains five exons and four introns. nih.gov While distinct isoforms in the traditional sense are not well-described, research has identified alternatively spliced transcript variants that encode the same protein. genecards.org Multiple mRNA transcripts for human SC5D have been detected in various tissues, with a major transcript of 2 kb and minor ones of 8 kb and 1.4 kb. nih.gov

SC5D is a membrane-bound enzyme primarily localized to the endoplasmic reticulum (ER), which is the site of post-squalene cholesterol synthesis. ontosight.aiproteinatlas.orgresearchgate.net This subcellular localization is consistent with its role in the cholesterol biosynthetic pathway, allowing for efficient channeling of sterol intermediates. While the ER is the main site, other localizations such as the cytoplasm have also been observed in some studies. proteinatlas.orgresearchgate.net

| Property | Description | Source(s) |

| Enzyme Name | Sterol C5-Desaturase (SC5D), Lathosterol Oxidase | alliedacademies.orggenecards.org |

| Reaction | 5alpha-cholest-7-en-3beta-ol → 7-dehydrocholesterol | oup.com |

| Cofactors | NADH or NADPH, Molecular Oxygen (O2) | wikipedia.orgontosight.ai |

| Prosthetic Group | Iron (Fe) | asm.org |

| Subcellular Location | Endoplasmic Reticulum (primary) | ontosight.aiproteinatlas.org |

| Human Gene | SC5D | genecards.org |

3-Keto-Steroid Reductase (HSD17B7) Involvement

Hydroxysteroid (17-beta) dehydrogenase 7 (HSD17B7) is a bifunctional enzyme with roles in both sex steroid metabolism and cholesterol biosynthesis. genecards.orguniprot.org Within the cholesterol synthesis pathway, it functions as a 3-ketosteroid reductase (EC 1.1.1.270). genecards.orgresearchgate.net This activity is crucial for the conversion of 3-keto sterol intermediates to their corresponding 3-hydroxy forms.

Reduction of 5alpha-Cholest-7-en-3-one (B100744) to 5alpha-Cholest-7-en-3beta-ol

HSD17B7 catalyzes the reduction of the 3-keto group of various sterol precursors. researchgate.net This includes the conversion of zymosterone (B1260849) to zymosterol, a similar step in the cholesterol pathway. researchgate.netresearchgate.net By extension of its function as the human ortholog of the yeast 3-ketosteroid reductase Erg27p, HSD17B7 is responsible for the reduction of 3-keto intermediates like 5alpha-cholest-7-en-3-one to the corresponding 3beta-hydroxy sterol, 5alpha-cholest-7-en-3beta-ol. researchgate.nethmdb.ca This reaction is a critical step in forming the correct stereochemistry of the hydroxyl group on the sterol A-ring.

Cofactor Dependencies and Enzyme Kinetics

The 3-ketosteroid reductase activity of HSD17B7 is dependent on the cofactor NADPH (reduced nicotinamide adenine dinucleotide phosphate). researchgate.netuniprot.orgresearchgate.net The enzyme shows a marked preference for NADPH for its reductive reactions. plos.org While detailed kinetic data for the specific reduction of 5alpha-cholest-7-en-3-one is not extensively documented, studies on its role in reducing sex steroids provide insight into its kinetic behavior. For instance, when reducing estrone (B1671321) (E1) and dihydrotestosterone (B1667394) (DHT), the enzyme exhibits positive cooperativity. nih.gov The kinetic parameters for these reactions highlight its efficiency as a reductase. Like SC5D, HSD17B7 is also localized to the endoplasmic reticulum, which facilitates its access to sterol substrates within the biosynthetic pathway. researchgate.netresearchgate.net

| Substrate | K_0.5 (μM) | k_cat_ (s⁻¹) | Cofactor | Source(s) |

| Estrone (E1) | 5.2 ± 0.4 | 0.0063 ± 0.0003 | NADPH | nih.gov |

| Dihydrotestosterone (DHT) | 14.4 ± 0.8 | 0.0153 ± 0.0007 | NADPH | nih.gov |

Note: Kinetic data is for HSD17B7's role in sex steroid reduction, illustrating its general kinetic properties.

Cytochrome P450 Enzymes (e.g., CYP7A1) in 5alpha-Cholest-7-ene Hydroxylation

Cytochrome P450 7A1 (CYP7A1) is the first and rate-limiting enzyme in the classic pathway of bile acid synthesis, which is the primary route for cholesterol catabolism. nih.govwikipedia.org This microsomal enzyme, located in the endoplasmic reticulum of hepatocytes, is a monooxygenase that hydroxylates cholesterol at the 7-alpha position. wikipedia.orgatlasgeneticsoncology.org While its primary substrate is cholesterol, CYP7A1 can also metabolize other sterols, including lathosterol (5alpha-cholest-7-en-3beta-ol). uniprot.orggenecards.org

The enzyme catalyzes the oxidation of the 7,8-double bond of lathosterol, leading primarily to the formation of the 7-keto derivative. uniprot.org This reaction is part of the broader function of CYP7A1 in metabolizing various endogenous sterols. drugbank.com The metabolism of lathosterol by CYP7A1 requires NADPH and cytochrome P450 reductase for the transfer of electrons. drugbank.com Kinetic studies have determined the Michaelis-Menten constant (K_M_) and catalytic rate (k_cat_) for this reaction, confirming that lathosterol is a recognized substrate for the enzyme.

| Substrate | K_M (μM) | k_cat_ (min⁻¹) | Source(s) |

| 5alpha-Cholest-7-en-3beta-ol (Lathosterol) | 1.8 | 3.7 | uniprot.orggenecards.org |

| Cholesterol | 3.0 | - | uniprot.orggenecards.org |

| 7-dehydrocholesterol | 1.1 | 2.2 | uniprot.orggenecards.org |

7-Alpha Hydroxylation of 5alpha-Cholest-7-en-3beta-ol

The 7-alpha hydroxylation of 5alpha-cholest-7-en-3beta-ol, also known as lathosterol, is a critical reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). uniprot.orguit.no This enzyme is a cytochrome P450 monooxygenase located in the endoplasmic reticulum of liver cells. uniprot.orguniprot.org The reaction involves the insertion of a hydroxyl group at the 7-alpha position of the lathosterol molecule. uniprot.org CYP7A1 is not only active on cholesterol but also hydroxylates other oxysterols and catalyzes the oxidation of the 7,8 double bond of both 7-dehydrocholesterol and lathosterol. uniprot.orguniprot.org For lathosterol, this can lead to the formation of 7-ketocholestanol. uit.no The catalytic activity of human CYP7A1 on lathosterol has been measured with a kcat of 3.7 min-1. uniprot.org This enzymatic step is a rate-limiting and crucial regulatory point in the catabolism of cholesterol. uniprot.orguniprot.org

| Enzyme | Substrate | Product | Location | Function |

| Cholesterol 7α-hydroxylase (CYP7A1) | 5alpha-Cholest-7-en-3beta-ol (Lathosterol) | 7α-hydroxy-5α-cholest-7-en-3β-ol | Endoplasmic Reticulum (Liver) | Catalyzes the rate-limiting step in bile acid biosynthesis. uniprot.orgmdpi.com |

Role in Cholesterol Catabolism and Bile Acid Biosynthesis

The 7-alpha hydroxylation of sterol precursors is the initial and rate-limiting step in the classic or "neutral" pathway of bile acid biosynthesis, which is a primary route for cholesterol catabolism in the body. uniprot.orgmdpi.comnih.gov This pathway begins with the CYP7A1-mediated hydroxylation of cholesterol to 7α-hydroxycholesterol. mdpi.comnih.gov Similarly, lathosterol can be funneled into this catabolic pathway via 7α-hydroxylation. The resulting 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one (C4), a key intermediate for the synthesis of the two major primary bile acids, cholic acid and chenodeoxycholic acid. nih.govmedchemexpress.eu The synthesis of bile acids is essential for the elimination of cholesterol from the body. mdpi.com A deficiency in the alternative bile acid synthesis pathway, specifically in the enzyme oxysterol 7α-hydroxylase (CYP7B1), can lead to an accumulation of intermediates like 27-hydroxycholesterol (B1664032) and the production of hepatotoxic bile acids. nih.gov This underscores the importance of 7α-hydroxylation in maintaining cholesterol homeostasis and preventing liver disease. uniprot.orgnih.gov

Methylsterol Oxidases and Demethylases Acting on this compound Precursors

C4-Demethylation Pathways Involving this compound Intermediates

The removal of the two methyl groups at the C4 position of sterol precursors is a fundamental process in the biosynthesis of cholesterol. This process, known as C4-demethylation, involves a complex of three enzymes that act sequentially. mdpi.comfrontiersin.org In eukaryotes, this O2-dependent mechanism is catalyzed by a C4 sterol methyl oxidase (MSMO1, also known as ERG25), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (HSD3B/ERG26), and a 3-ketosteroid reductase (ERG27). pnas.org

The pathway acts on intermediates such as 4,4-dimethyl-5alpha-cholest-7-en-3beta-ol. The C4 sterol methyl oxidase, MSMO1, catalyzes the first three-step monooxygenation required for demethylation. uniprot.orguniprot.org This enzyme converts the 4,4-dimethyl sterol first to a 4-beta-hydroxymethyl-4-alpha-methyl intermediate, then to a 3-beta-hydroxy-4-beta-methyl-4-alpha-carbaldehyde, and finally to a 3-beta-hydroxy-4-beta-methyl-5-alpha-cholest-7-ene-4-alpha-carboxylate. ymdb.caymdb.camodelseed.org The subsequent steps involve the dehydrogenase/decarboxylase (which requires NAD+) and the 3-keto reductase (which requires NADPH) to remove the carboxyl group as CO2 and reduce the 3-keto group back to a 3β-hydroxyl group, yielding a 4α-monomethyl sterol. acs.orgcabidigitallibrary.orgnih.gov The entire process is then repeated for the second methyl group. frontiersin.org

| Enzyme/Complex | Function | Intermediates/Products |

| C4-Demethylation Complex | Removes two methyl groups from the C4 position of sterol precursors. mdpi.comfrontiersin.org | 4,4-dimethyl-5alpha-cholest-7-en-3beta-ol -> 4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol -> Zymostenol. ymdb.ca |

| Sterol C4-methyl oxidase (MSMO1/ERG25) | Catalyzes the sequential oxidation of the C4-methyl group to a carboxylic acid. pnas.orguniprot.org | 4,4-dimethyl-5alpha-cholest-7-en-3beta-ol -> 3-beta-hydroxy-4-beta-methyl-5-alpha-cholest-7-ene-4-alpha-carboxylate. ymdb.caymdb.ca |

| 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (HSD3B/ERG26) | Oxidizes the 3-hydroxyl group and decarboxylates the C4-carboxyl group. pnas.org | 3-beta-hydroxy-4-beta-methyl-5-alpha-cholest-7-ene-4-alpha-carboxylate -> 4-alpha-methyl-5-alpha-cholest-7-en-3-one. ymdb.ca |

| 3-ketosteroid reductase (SR/ERG27) | Reduces the 3-keto group to a 3β-hydroxyl group. pnas.orgcabidigitallibrary.org | 4-alpha-methyl-5-alpha-cholest-7-en-3-one -> 4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol. |

Enzymatic Removal of Methyl Groups from Cholest-7-ene (B1241378) Derivatives

The removal of the C4 methyl groups from cholest-7-ene derivatives, as detailed previously, is handled by the C4-demethylation complex. mdpi.com This process involves the sequential oxidation of each methyl group to a carboxyl group by a sterol C4-methyl oxidase, followed by decarboxylation and reduction. pnas.orgacs.org The removal of the 14α-methyl group from lanosterol (B1674476) can occur before the C4-demethylation. nih.gov Both C4 and C14 demethylations are oxidative processes requiring molecular oxygen, but they are catalyzed by different enzyme systems. mdpi.com The 14α-demethylase is a cytochrome P450-dependent monooxygenase, while the C4-methyl oxidase is a non-heme iron-dependent enzyme. pnas.orgacs.org These demethylation steps are crucial for transforming the initial lanosterol structure into the final cholesterol molecule. acs.org

Biological Roles and Mechanistic Implications of 5alpha Cholest 7 Ene

Fundamental Role as a Sterol Biosynthesis Intermediate

5alpha-cholest-7-en-3β-ol, or lathosterol (B1674540), is a critical intermediate in the Kandutsch-Russell pathway, one of the final stages of cholesterol biosynthesis. oup.com This pathway is responsible for converting lanosterol (B1674476) into cholesterol through a series of enzymatic reactions. Lathosterol's position in this cascade is immediately before the formation of 7-dehydrocholesterol (B119134) (7-DHC). oup.comwikipedia.org

The conversion of lathosterol is a key regulatory step. The enzyme responsible for this transformation is lathosterol 5-desaturase (also known as sterol-C5-desaturase or SC5D), which introduces a double bond at the C5 position of the sterol ring. ontosight.aiguidetopharmacology.org This reaction is essential for producing 7-DHC, the direct precursor to cholesterol. oup.comnih.gov The subsequent and final step in this pathway is the reduction of 7-DHC to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). oup.comuniprot.org

The importance of this specific biosynthetic step is highlighted by the genetic disorder lathosterolosis, which arises from mutations in the SC5D gene. oup.comebi.ac.uk This deficiency leads to an accumulation of lathosterol and a decrease in cholesterol levels, resulting in severe developmental abnormalities. ebi.ac.uk This underscores the indispensable role of 5alpha-cholest-7-ene's conversion for normal biological development.

Table 1: Key Enzymes in the Lathosterol-to-Cholesterol Conversion

| Enzyme | Gene | Substrate | Product | Function |

| Lathosterol 5-desaturase | SC5D | 5alpha-cholest-7-en-3β-ol (Lathosterol) | 7-Dehydrocholesterol (7-DHC) | Catalyzes the desaturation at the C5 position. ontosight.aiguidetopharmacology.org |

| 7-Dehydrocholesterol reductase | DHCR7 | 7-Dehydrocholesterol (7-DHC) | Cholesterol | Catalyzes the reduction of the C7-C8 double bond. uniprot.org |

Contribution to Cellular Membrane Structure and Function (Indirectly via cholesterol)

The primary contribution of this compound to cellular membranes is indirect, stemming from its role as a necessary precursor to cholesterol. guidetopharmacology.org Cholesterol is an essential structural component of animal cell membranes, where it plays a multifaceted role in maintaining membrane integrity and function. numberanalytics.comnih.gov

Cholesterol modulates the fluidity and permeability of the cell membrane. nih.gov At high temperatures, it restrains the movement of phospholipids, reducing membrane fluidity and maintaining its barrier properties. mdpi.com Conversely, at low temperatures, it intercalates between phospholipids, preventing them from packing too tightly and thus maintaining membrane fluidity and preventing gel formation. numberanalytics.com

Furthermore, cholesterol is a key organizer of membrane microdomains known as lipid rafts. mdpi.com These specialized regions are enriched in cholesterol and sphingolipids and are involved in organizing signaling proteins, thereby facilitating efficient signal transduction. numberanalytics.com

By serving as an obligate intermediate in the synthesis of cholesterol, this compound is fundamentally linked to all of these membrane-related functions. Disruptions in its metabolism, which lead to decreased cholesterol production, can therefore have profound downstream effects on the biophysical properties of cellular membranes and the processes that depend on them. ebi.ac.uk

Precursor Function for Downstream Signaling Molecules

Beyond its role in cholesterol synthesis, this compound and its immediate metabolic products serve as precursors for various signaling molecules, including oxysterols and steroid hormones.

Oxysterol Derivatives as Signaling Agents

Oxysterols are oxygenated derivatives of cholesterol or its precursors, which have been identified as important signaling molecules in various biological processes. ontosight.ai Lathosterol itself can be metabolized by enzymes such as cytochrome P450 7A1 (CYP7A1), suggesting a pathway for the formation of lathosterol-derived oxysterols. uniprot.org

More significantly, the product of lathosterol conversion, 7-dehydrocholesterol (7-DHC), is a precursor to a class of B-ring oxysterols. pnas.org For example, in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), where 7-DHC accumulates, elevated levels of the oxysterol 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) are observed. pnas.orgnih.gov This oxysterol has been shown to be a potent inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development. pnas.org This suggests that intermediates in the cholesterol synthesis pathway, when their metabolism is altered, can generate potent, biologically active signaling molecules. 7-oxygenated sterols, in general, are recognized as regulators of cell proliferation and apoptosis. pieta-research.org

Involvement in Steroid Hormone Synthesis Pathways

The involvement of this compound in steroid hormone synthesis is indirect but essential. Cholesterol is the foundational molecule from which all steroid hormones are synthesized, including glucocorticoids, mineralocorticoids, androgens, and estrogens. libretexts.org These hormones are critical for regulating a vast array of physiological processes, such as metabolism, inflammation, immune function, and sexual development.

Therefore, as a committed intermediate in the de novo synthesis of cholesterol, this compound is a distant but necessary precursor for the entire steroidogenic cascade. guidetopharmacology.orgontosight.ai Any impairment in the pathway leading from lathosterol to cholesterol would consequently limit the substrate available for steroid hormone production.

Influence on Cellular Processes in Model Systems

The importance of this compound and its derivatives in fundamental cellular activities has been explored in various model systems, revealing effects on cell proliferation and differentiation.

Effects on Cell Proliferation and Differentiation (e.g., in cultured mammalian cells)

Cholesterol itself is known to be crucial for robust cell adhesion and proliferation. plos.org Studies on precursors like this compound have provided more specific insights. For instance, treatment of Chinese hamster ovary (CHO-K1) cells with a synthetic derivative, 14alpha-ethyl-5alpha-cholest-7-ene-3beta,15alpha-diol, led to a significant accumulation of lanosterol and a marked change in cell morphology, causing the cells to elongate. researchgate.net This indicates that specific derivatives of the this compound structure can profoundly impact cellular sterol balance and morphology.

Furthermore, oxysterols, which can be derived from cholesterol precursors, are known to influence the differentiation of various cell types. libretexts.org For example, certain hydroxycholesterols can induce differentiation in human keratinocytes. libretexts.org The accumulation of lathosterol in lathosterolosis and the resulting severe developmental defects, which are linked to impaired Hedgehog signaling, provide strong evidence from a disease model system that proper metabolism of this compound is critical for normal cellular differentiation and proliferation during embryogenesis. ebi.ac.uk

Interaction with Hedgehog Signaling Pathways (Observed in related sterol deficiencies)

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, governing the patterning and growth of a multitude of tissues and organs, including the brain, limbs, and facial structures. plos.orgnih.govabcam.co.jp The proper functioning of this pathway is critically dependent on cholesterol, not only for the covalent modification and activation of Hh ligands but also for the direct activation of Smoothened (SMO), a key transmembrane protein that transduces the signal. plos.orgelifesciences.orgnih.gov Genetic disorders that disrupt the final steps of cholesterol biosynthesis lead to a deficiency of cholesterol and an accumulation of precursor sterols. These conditions, such as Lathosterolosis and Smith-Lemli-Opitz Syndrome (SLOS), often present with developmental malformations characteristic of impaired Hh signaling. researchgate.netbiorxiv.orgfrontiersin.org

Observations in Lathosterolosis

Lathosterolosis is a rare autosomal recessive disorder caused by a deficiency in the enzyme sterol-C5-desaturase (SC5D), which catalyzes the conversion of lathosterol (this compound) to 7-dehydrocholesterol (7-DHC). nih.govebi.ac.uk This enzymatic block leads to elevated levels of lathosterol and decreased levels of cholesterol. oup.com

Research using mouse models of lathosterolosis (Sc5d-/-) has demonstrated a clear link between this sterol deficiency and compromised Hh signaling. These mice exhibit congenital malformations, including craniofacial defects and limb patterning abnormalities, that are consistent with a defective Hh pathway. ebi.ac.ukoup.comsigmaaldrich.com Studies on embryonic fibroblasts from these mice confirmed that the cellular response to the Hh signal is impaired at the level of Smoothened. researchgate.netoup.com

Interestingly, the negative impact on the Hh pathway in lathosterolosis appears to be primarily a consequence of insufficient cholesterol rather than a direct inhibitory action of lathosterol itself. oup.comsigmaaldrich.com Unlike cholesterol, which can activate SMO, lathosterol has been shown to be inactive in Hh signaling assays. elifesciences.org The reduced availability of cholesterol compromises the activation of SMO, thereby dampening the entire signaling cascade. researchgate.netoup.com Furthermore, research indicates that cells deficient in SC5D can non-cell autonomously inhibit Hh signaling in neighboring cells, suggesting that the accumulation of lathosterol or the lack of a cholesterol-derived metabolite can have effects beyond the cell itself. biorxiv.org

Comparative Insights from Smith-Lemli-Opitz Syndrome (SLOS)

Further evidence for the critical role of sterol composition in Hh signaling comes from Smith-Lemli-Opitz Syndrome (SLOS). SLOS results from a deficiency in 7-dehydrocholesterol reductase (DHCR7), the enzyme for the final step in cholesterol synthesis, which converts 7-DHC to cholesterol. biologists.comwikipedia.org This leads to low cholesterol and high levels of 7-DHC. frontiersin.org The developmental anomalies in SLOS are also widely attributed to defective Hh signaling. frontiersin.orgwikipedia.orgnih.gov

In the context of SLOS, the mechanism is more complex. While cholesterol deficiency is a contributing factor, studies suggest that the accumulated 7-DHC and its oxidized derivatives can act as inhibitors of the Hh pathway. pnas.org Specifically, certain B-ring oxysterols derived from 7-DHC have been shown to inhibit SMO activity through a distinct mechanism. pnas.org This contrasts with the situation in lathosterolosis, where the primary issue seems to be the absence of the activating sterol (cholesterol) rather than the presence of an inhibitory one (lathosterol). elifesciences.orgoup.com

The study of these related sterol deficiencies underscores the exquisite sensitivity of the Hedgehog pathway to the cellular sterol environment. The accumulation of precursors like lathosterol, primarily through the resulting cholesterol deficit, disrupts the intricate signaling required for normal embryonic development.

Summary of Research Findings

| Disorder/Condition | Deficient Enzyme | Accumulated Sterol(s) | Key Research Finding on Hedgehog (Hh) Signaling | Reference(s) |

| Lathosterolosis | Sterol-C5-desaturase (SC5D) | Lathosterol (this compound) | Hh signaling is impaired at the level of Smoothened, primarily due to decreased cholesterol levels. Lathosterol itself does not activate the pathway. | elifesciences.orgresearchgate.netoup.com |

| Smith-Lemli-Opitz Syndrome (SLOS) | 7-dehydrocholesterol reductase (DHCR7) | 7-Dehydrocholesterol (7-DHC) | Hh signaling is impaired due to both cholesterol deficiency and direct inhibition of Smoothened by accumulated 7-DHC and its derivatives. | frontiersin.orgbiologists.compnas.org |

| Pharmacological Sterol Depletion | N/A (e.g., cyclodextrin (B1172386) treatment) | N/A | Acute sterol depletion inhibits the cellular response to Sonic hedgehog (Shh) protein, compromising signal reception. | researchgate.net |

| DHCR7 Knockdown/Inhibition | 7-dehydrocholesterol reductase (DHCR7) | 7-Dehydrocholesterol (7-DHC) | Can have conflicting effects; some studies show it enhances Shh activity (suggesting DHCR7 is a negative regulator), while others show repression of Smoothened. | biologists.comnih.govbiologists.com |

Derivatives and Analogs of 5alpha Cholest 7 Ene in Research

Naturally Occurring 5alpha-Cholest-7-ene Derivatives

Nature presents a variety of structural modifications to the this compound backbone, each with specific metabolic origins and biological significance.

Structural Variants and Their Metabolic Origins

One notable derivative is 5alpha-Cholest-7-en-3-one (B100744) , a ketone form of 5alpha-Cholest-7-en-3beta-ol (lathosterol). foodb.ca This compound is a known mammalian metabolite, playing a role in the broader context of steroid metabolism. foodb.ca Its formation is part of the complex network of steroid biosynthesis, a pathway that is a common target for various drugs. Another significant group of derivatives includes methylated forms such as 4-alpha-Methyl-5-alpha-cholest-7-en-3-one and 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carbaldehyde . nih.gov The former is enzymatically converted from 4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol by the action of 3-keto-steroid reductase. The latter has been identified in Apis cerana and is a metabolite in Saccharomyces cerevisiae. nih.gov Furthermore, 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid is another derivative found within the cholesterol and derivatives class of organic compounds. ymdb.ca

The table below summarizes key naturally occurring derivatives of this compound and their metabolic context.

| Derivative Name | Chemical Class | Metabolic Context |

| 5alpha-Cholest-7-en-3-one | Ketone, Cholesterol derivative | Mammalian metabolite in steroid biosynthesis. foodb.cafoodb.ca |

| 4-alpha-Methyl-5-alpha-cholest-7-en-3-one | Cholesterol derivative | Formed from 4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol via 3-keto-steroid reductase. |

| 3beta-Hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carbaldehyde | 3beta-sterol, Steroid aldehyde | Found in Apis cerana and a metabolite in Saccharomyces cerevisiae. nih.gov |

| 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid | Cholesterol derivative | A hydrophobic molecule involved in sterol metabolism. ymdb.ca |

Identification of Seco-Cholest-7-ene Compounds

Seco-steroids are characterized by the cleavage of a bond in the steroid ring system. Research has identified several seco-cholest-7-ene compounds, particularly from marine sources. For instance, two new 9,11-secosteroids, 22α-acetoxy-24-methylene-3β,6α,11-trihydroxy-9,11-seco-cholest-7-en-9-one and 11-acetoxy-24-methylene-1β,3β,6α-trihydroxy-9,11-seco-cholest-7-en-9-one , were isolated from the soft coral Sinularia nanolobata. psu.eduresearchgate.netmdpi.com Another related compound, 9,11-seco-3beta,6alpha,11-trihydroxy-5alpha-cholest-7-en-9-one , is an oxysterol that can be formed through the enzymatic oxidation of cholesterol. ontosight.ai These compounds are of interest for their potential biological activities, including cytotoxicity against cancer cell lines. researchgate.net

The following table details some identified seco-cholest-7-ene compounds.

| Seco-Cholest-7-ene Compound | Source | Notable Structural Features |

| 22α-acetoxy-24-methylene-3β,6α,11-trihydroxy-9,11-seco-cholest-7-en-9-one | Soft coral Sinularia nanolobata | 9,11-seco-steroid with acetoxy and hydroxyl groups. psu.eduresearchgate.netmdpi.com |

| 11-acetoxy-24-methylene-1β,3β,6α-trihydroxy-9,11-seco-cholest-7-en-9-one | Soft coral Sinularia nanolobata | 9,11-seco-steroid with acetoxy and hydroxyl groups. psu.eduresearchgate.netmdpi.com |

| 9,11-seco-3beta,6alpha,11-trihydroxy-5alpha-cholest-7-en-9-one | Enzymatic oxidation of cholesterol | Oxysterol with a cleaved 9,11 bond and multiple hydroxyl groups. ontosight.ai |

Synthetic Analogs and Probes in Sterol Research

The synthesis of modified this compound derivatives, including isotopically labeled and functional analogs, is a powerful tool for elucidating the intricate details of sterol metabolic pathways.

Isotope-Labeled this compound and Derivatives for Pathway Elucidation

Isotope labeling allows researchers to trace the metabolic fate of sterols. Deuterium-labeled 5alpha-cholest-7-en-3beta-ol has been synthesized with deuterium (B1214612) at the C-5alpha and/or C-6alpha positions to study the stereochemistry of the Δ7-sterol-C5(6)-desaturase enzyme. sigmaaldrich.comnih.govresearchgate.net These studies revealed that the 6alpha-hydrogen is removed during the conversion by both maize and Arabidopsis thaliana enzymes. nih.gov Similarly, tritium-labeled 14alpha-methyl-5alpha-cholest-7-en-3beta-ol (B1259890) has been used to demonstrate its enzymatic conversion to cholesterol in rat liver homogenates, providing a method to study the demethylation process. osti.govnih.gov The use of these labeled compounds has been instrumental in understanding enzyme mechanisms and reaction kinetics. nih.gov

Below is a table of isotope-labeled this compound derivatives and their research applications.

| Isotope-Labeled Derivative | Isotope | Research Application | Key Finding |

| [5α-²H]- and [6α-²H]-5alpha-cholest-7-en-3beta-ol | Deuterium | Probing the mechanism of Δ7-sterol-C5(6)-desaturase. sigmaaldrich.comnih.govresearchgate.net | The 6alpha-hydrogen is stereospecifically removed during desaturation. nih.gov |

| [3α-³H]14alpha-Methyl-5alpha-cholest-7-en-3beta-ol | Tritium | Studying the enzymatic demethylation in the conversion to cholesterol. osti.govnih.gov | Demonstrated the feasibility of enzymatic removal of the 14α-methyl group. osti.gov |

| [2,4-³H]5alpha-cholest-8(14)-en-3beta-ol-15-one | Tritium | Investigating the metabolism of a potent cholesterol synthesis inhibitor. capes.gov.br | The inhibitor is rapidly metabolized to cholesterol and cholesteryl esters. capes.gov.br |

Functional Analogs for Enzymatic and Receptor Studies

Functional analogs of this compound are designed to interact with specific enzymes or receptors to probe their function and regulation. For example, 14alpha-ethyl-5alpha-cholest-7-ene-3beta,15alpha-diol is an exceptionally potent inhibitor of sterol biosynthesis. nih.govnih.gov Studies with this analog in cultured cells have shown that it leads to a significant accumulation of lanosterol (B1674476) and 24,25-dihydrolanosterol, indicating its site of action in the sterol pathway. nih.gov Another area of research involves the use of analogs to study the physical properties of membranes. For instance, the effects of lathosterol (B1674540) on the thermotropic phase behavior of dipalmitoylphosphatidylcholine (DPPC) bilayer membranes have been compared to those of cholesterol. sigmaaldrich.com

The table below lists some functional analogs and their applications in research.

| Functional Analog | Primary Research Use | Observed Effect |

| 14alpha-ethyl-5alpha-cholest-7-ene-3beta,15alpha-diol | Inhibition of sterol biosynthesis. nih.govnih.gov | Potent inhibition leading to accumulation of lanosterol and 24,25-dihydrolanosterol. nih.gov |

| Lathosterol (5alpha-Cholest-7-en-3beta-ol) | Comparison with cholesterol in membrane studies. sigmaaldrich.com | Affects the thermotropic phase behavior and organization of DPPC bilayer membranes. sigmaaldrich.com |

Research on Inhibitors of Sterol Biosynthesis Targeting this compound Pathways

The enzymes involved in the metabolism of this compound are key targets for inhibitors of sterol biosynthesis. A significant focus of research has been on inhibitors of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that converts 7-dehydrocholesterol (7-DHC) to cholesterol. Several pharmaceutical compounds have been identified as off-target inhibitors of DHCR7, leading to an accumulation of 7-DHC. These include the antipsychotics aripiprazole (B633) and cariprazine, as well as the antidepressant trazodone. mdpi.com Cariprazine, in particular, has been shown to be a potent elevator of 7-DHC levels. mdpi.com The experimental compound AY9944 is a well-characterized inhibitor of DHCR7 and has been used extensively in research to model conditions like Smith-Lemli-Opitz syndrome, which is caused by mutations in the DHCR7 gene. researchgate.netacs.org Furthermore, some natural products, such as 26-oxygenosterols from the mushroom Ganoderma lucidum, have been shown to inhibit cholesterol synthesis at the level of lanosterol 14α-demethylase, an enzyme upstream of the this compound pathway. asm.org

The following table provides examples of inhibitors targeting pathways involving this compound and its precursors.

| Inhibitor | Target Enzyme/Pathway | Effect on Sterol Profile |

| Cariprazine, Aripiprazole | 7-Dehydrocholesterol Reductase (DHCR7) | Increased levels of 7-dehydrocholesterol (7-DHC). mdpi.com |

| Trazodone | 7-Dehydrocholesterol Reductase (DHCR7) | Increased levels of 7-DHC and 7-dehydrodesmosterol. mdpi.com |

| AY9944 | 7-Dehydrocholesterol Reductase (DHCR7) | Increased levels of 7-DHC and reduced cholesterol. researchgate.netacs.org |

| 26-Oxygenosterols (from Ganoderma lucidum) | Lanosterol 14α-demethylase | Inhibition of the conversion of lanosterol to downstream sterols. asm.org |

Effect of 14alpha-Methyl-5alpha-cholest-7-en-3beta-ol and its Derivatives

Research into the metabolic pathways of cholesterol has identified several key intermediates, including 14alpha-methyl-5alpha-cholest-7-en-3beta-ol. Studies utilizing a tritium-labeled version of this compound have demonstrated its efficient conversion to cholesterol in the supernatant fraction of rat liver homogenates. osti.govnih.gov This conversion confirms that the enzymatic removal of the 14alpha-methyl group is a feasible step in the biosynthesis of cholesterol. osti.gov

Beyond its role as a cholesterol precursor, derivatives of 14alpha-methyl-5alpha-cholest-7-en-3beta-ol have been shown to be potent inhibitors of sterol synthesis. nih.gov Specifically, 15-oxygenated derivatives, such as 14alpha-methyl-5alpha-cholest-7-en-3beta-ol-15-one, and various diol derivatives, have demonstrated significant inhibitory effects on sterol synthesis in both L cells and primary cultures of fetal mouse liver cells. nih.gov The concentration of these derivatives required to achieve a 50% reduction in sterol synthesis was found to be similar to that needed for a 50% reduction in the activity of HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. nih.gov

Further investigations have explored the metabolism of 14alpha-methyl-5alpha-cholest-7-en-3beta-ol, identifying several other labeled compounds after incubation with rat liver enzyme preparations. nih.gov These include a variety of dienols and other sterols, indicating a complex metabolic network. nih.gov Notably, a significant portion of the radioactivity from the labeled substrate was also found in steryl esters, suggesting that this compound and its metabolites can be esterified. nih.gov

The introduction of an ethyl group in place of the methyl group at the 14-alpha position has also been studied. 14alpha-Ethyl-5alpha-cholest-7-ene-3beta,15alpha-diol, for instance, is recognized as a particularly potent inhibitor of sterol biosynthesis in cultured mammalian cells, indicating that modifications at this position can significantly impact the compound's biological activity. researchgate.netacs.org

Table 1: Investigated Derivatives of 14alpha-Methyl-5alpha-cholest-7-en-3beta-ol and their Noted Effects

| Derivative Name | Noted Effect in Research |

| 14alpha-Methyl-5alpha-cholest-7-en-3beta-ol-15-one | Potent inhibitor of sterol synthesis. nih.gov |

| 14alpha-Methyl-5alpha-cholest-7-en-3beta,15beta-diol | Potent inhibitor of sterol synthesis. nih.gov |

| 14alpha-Methyl-5alpha-cholest-7-en-3beta,15alpha-diol | Potent inhibitor of sterol synthesis. nih.gov |

| 14alpha-Ethyl-5alpha-cholest-7-ene-3beta,15alpha-diol | Extraordinarily potent inhibitor of sterol biosynthesis. researchgate.netacs.org |

Impact of Oxygenated Sterols on Sterol Synthesis

Oxygenated sterols, which are derivatives of cholesterol featuring additional hydroxyl or ketone groups, are recognized as potent inhibitors of sterol synthesis in various mammalian cell cultures. nih.govashpublications.org These compounds can suppress the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. keio.ac.jpcore.ac.uk However, research indicates that HMG-CoA reductase is not the sole target; the enzymatic conversion of lanosterol to cholesterol is also affected. core.ac.uk

The inhibitory activity of these oxygenated sterols is closely linked to their chemical structure. For a C27-steroid to be inhibitory, it generally requires a ketone or hydroxyl group at position 3, along with a second ketone or hydroxyl function at either the 6 or 7 position. nih.gov The presence of a double bond in the 4 or 5 position does not appear to significantly alter the inhibitory activity of 7-oxygenated sterols. nih.gov

A wide array of oxygenated sterols have been shown to inhibit sterol synthesis, including those with oxygenated functions at positions 6, 7, 15, 20, 22, 24, or 25. nih.govnih.gov For example, 25-hydroxycholesterol (B127956), 6-ketocholestanol, 7-ketocholesterol, and 20alpha-hydroxycholesterol have all demonstrated marked inhibition of the proliferation of human marrow granulocytic progenitor cells (CFU-C). ashpublications.org This inhibitory effect on proliferation was found to be reversible by the addition of cholesterol. ashpublications.org

Studies on Chinese hamster lung cells that are resistant to 25-hydroxycholesterol have provided further insights. In these resistant cells, a variety of oxygenated sterols that are potent inhibitors in wild-type cells had no effect, suggesting a defect in the feedback regulation of cholesterol synthesis and that these oxygenated sterols act through at least one common step. nih.gov

Research has also demonstrated that 5a-Cholest-8(14)-en-3[3-ol-15-one is a particularly potent inhibitor of the enzymatic conversion of dihydrolanosterol (B1674475) and lanosterol into cholesterol. keio.ac.jp This highlights that the inhibitory effects of oxygenated sterols are not limited to the early stages of the cholesterol synthesis pathway but also impact later steps involving the modification of the steroid nucleus. keio.ac.jpcore.ac.uk

Table 2: Examples of Oxygenated Sterols and their Effects on Sterol Synthesis

| Oxygenated Sterol | Observed Effect |

| 25-Hydroxycholesterol | Potent inhibitor of sterol and DNA synthesis in mammalian cells. ashpublications.org |

| 6-Ketocholestanol | Marked inhibition of CFU-C proliferation. ashpublications.org |

| 7-Ketocholesterol | Marked inhibition of CFU-C proliferation. ashpublications.org |

| 20alpha-Hydroxycholesterol | Marked inhibition of CFU-C proliferation. ashpublications.org |

| 5a-Cholest-8(14)-en-3[3-ol-15-one | Potent inhibitor of cholesterol synthesis from dihydrolanosterol and lanosterol. keio.ac.jp |

Disorders of Sterol Metabolism Associated with 5alpha Cholest 7 Ene Homeostasis Mechanistic & Animal Models

Lathosterolosis: A Deficiency in SC5D Activity

Lathosterolosis is a rare autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the sterol-C5-desaturase (SC5D) gene. This enzyme is responsible for the conversion of lathosterol (B1674540) to 7-dehydrocholesterol (B119134), a critical step in the Kandutsch-Russell pathway of cholesterol synthesis. oup.comnih.gov A deficiency in SC5D activity disrupts this pathway, leading to the hallmark biochemical and clinical features of the disease.

Accumulation of Lathosterol (5alpha-Cholest-7-en-3beta-ol)

The primary biochemical characteristic of lathosterolosis is the significant accumulation of lathosterol in plasma and tissues. oup.comontosight.ai Due to the enzymatic block, lathosterol cannot be converted to 7-dehydrocholesterol, causing its levels to rise while cholesterol levels decrease. oup.comnih.gov This accumulation is a key diagnostic marker for the disorder. nih.gov The pathophysiology of lathosterolosis is thought to be a consequence of both the deficiency of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, and the potential toxic effects of the accumulated lathosterol. nih.gov

Murine Models of Lathosterolosis and Associated Phenotypes

To understand the developmental consequences of SC5D deficiency, a mouse model of lathosterolosis was created by disrupting the Sc5d gene. oup.comnih.gov These Sc5d-/- mice exhibit a severe phenotype, providing valuable insights into the human condition.

Key Phenotypes in Sc5d-/- Mice:

Neonatal Lethality: Homozygous mutant pups are stillborn, indicating that SC5D function is essential for survival. oup.comnih.gov

Growth Retardation: The mutant pups show significant intrauterine growth retardation. oup.com

Craniofacial Abnormalities: Common findings include cleft palate and micrognathia (an abnormally small lower jaw). oup.comnih.gov The frequency of cleft palate in these mice is notably high at 88%. jci.org

Limb Patterning Defects: The mice display abnormalities in limb development. oup.comnih.gov

Impaired Hedgehog Signaling: Many of the observed malformations are consistent with disruptions in the hedgehog signaling pathway, a crucial developmental pathway that relies on cholesterol for proper function. oup.comnih.gov

These phenotypic characteristics observed in the murine model closely mirror the severe malformations seen in human cases of lathosterolosis, underscoring the critical role of the SC5D enzyme and proper cholesterol synthesis in embryonic development. oup.comresearchgate.net

Table 1: Phenotypic Comparison of Murine Models for Lathosterolosis and Smith-Lemli-Opitz Syndrome

| Feature | Lathosterolosis (Sc5d-/-) | Smith-Lemli-Opitz Syndrome (Dhcr7-/-) |

| Accumulating Sterol | Lathosterol | 7-Dehydrocholesterol (7-DHC) |

| Cholesterol Levels | Decreased | Decreased |

| Viability | Stillborn | Die soon after birth |

| Cleft Palate | 88% | 9% |

| Craniofacial Defects | Micrognathia, narrow frontonasal process | Micrognathia, small upturned nose |

| Limb Defects | Short limbs, autopod patterning defects | 2-3 toe syndactyly, postaxial polydactyly |

| Hedgehog Signaling | Impaired | Impaired |

Smith-Lemli-Opitz Syndrome (SLOS) and Related Sterol Accumulation

Smith-Lemli-Opitz Syndrome (SLOS) is a more common autosomal recessive disorder of cholesterol biosynthesis, with an estimated incidence of 1 in 10,000 to 60,000 births. oup.com It is characterized by a wide spectrum of congenital anomalies, intellectual disability, and behavioral problems. oup.combiorxiv.org

Accumulation of 7-Dehydrocholesterol due to DHCR7 Defects

SLOS is caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol reductase. oup.comnih.gov This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis, the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol. oup.comjci.org A deficiency in DHCR7 leads to decreased levels of cholesterol and a significant accumulation of 7-DHC in all tissues and body fluids. nih.govjci.org This accumulation of 7-DHC is the biochemical hallmark of SLOS. nih.gov

Altered Oxysterol Profiles in SLOS Cell and Animal Models

The elevated levels of 7-DHC in SLOS lead to its increased oxidation, resulting in the formation of various oxysterols, which are oxidized derivatives of sterols. nih.govnih.gov These 7-DHC-derived oxysterols are increasingly recognized as key players in the pathology of SLOS.

Mechanistic Links to Developmental Abnormalities in Animal Models

Animal models have been instrumental in elucidating the mechanistic links between the biochemical defects in SLOS and the resulting developmental abnormalities.

Studies using murine and human cortical neural precursor cells have shown that the loss of DHCR7 function and the subsequent accumulation of 7-DHC-derived oxysterols lead to premature neurogenesis and a depletion of the cortical precursor pool, both in vitro and in vivo. nih.govnih.govelifesciences.org The major oxysterol, DHCEO, has been shown to mediate these effects by activating the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB. nih.govelifesciences.orgdatadryad.org This activation leads to downstream signaling cascades that promote premature neuronal differentiation. nih.govdatadryad.org

Furthermore, mouse models of SLOS exhibit a range of developmental defects that mirror the human phenotype, including:

Craniofacial abnormalities such as cleft palate. jci.org

Limb defects like syndactyly (fused digits). oup.com

Central nervous system abnormalities , including hypoplasia of the corpus callosum and, in severe cases, holoprosencephaly. biorxiv.org

Neurodevelopmental issues , such as abnormal development of serotonergic neurons, which may contribute to the autistic-like behaviors observed in some SLOS patients. nih.gov

These findings from animal models strongly suggest that the developmental pathology in SLOS is a consequence of both cholesterol deficiency, which impairs critical signaling pathways like hedgehog signaling, and the toxic effects of accumulated 7-DHC and its oxysterol derivatives, which can disrupt cellular processes and signaling pathways crucial for normal development. oup.comnih.gov

Cerebrotendinous Xanthomatosis (CTX) and Cholestanol (B8816890) Metabolism

Cerebrotendinous xanthomatosis (CTX) is an autosomal recessive disorder of lipid metabolism caused by mutations in the CYP27A1 gene. isciii.esemjreviews.comnih.govjst.go.jp This gene encodes the mitochondrial enzyme sterol 27-hydroxylase, a critical component in the alternative pathway of bile acid synthesis. nih.govraaot.org.ar A deficiency in this enzyme disrupts the normal conversion of cholesterol into bile acids, particularly chenodeoxycholic acid (CDCA). mdpi.comelsevier.es This disruption leads to the systemic accumulation of cholesterol and its 5α-saturated metabolite, cholestanol, in various tissues, most notably the brain, tendons, and eye lenses, giving rise to the characteristic neurological symptoms, tendon xanthomas, and juvenile cataracts of the disease. emjreviews.commdpi.comijdvl.com

Altered Pathways of Cholestanol Biosynthesis Involving 7alpha-Hydroxylated Intermediates

In CTX, the deficiency of sterol 27-hydroxylase leads to a significant reduction in CDCA synthesis. isciii.eselsevier.es The loss of this negative feedback results in the marked upregulation and overactivity of CYP7A1. isciii.esnih.gov This enzymatic dysregulation shunts cholesterol into the classical pathway at an accelerated rate, leading to a buildup of early 7α-hydroxylated intermediates, such as 7α-hydroxycholesterol and its subsequent product, 7α-hydroxy-4-cholesten-3-one. mdpi.comelsevier.esnih.gov

Research has uncovered a novel and crucial pathway for cholestanol formation that becomes highly significant in CTX. nih.govnih.govresearchgate.net This pathway utilizes the accumulating 7α-hydroxylated intermediates as precursors for cholestanol synthesis. nih.govnih.govtandfonline.com While this pathway accounts for a minor fraction (at most 30%) of cholestanol synthesis under normal conditions, it is dramatically accelerated in CTX patients. nih.govnih.gov Isotope-labeling studies have provided direct evidence for this altered metabolic route. When radiolabeled cholesterol was administered to a patient with CTX, the resulting cholestanol showed a significant loss of the label at the 7α-position, indicating that 7α-hydroxylation and subsequent dehydroxylation are key steps in its formation. nih.govnih.gov This acceleration of the 7α-hydroxylated pathway is considered a primary contributor to the massive accumulation of cholestanol that characterizes the pathophysiology of CTX. nih.govresearchgate.netahajournals.org The conversion of these intermediates is believed to occur predominantly in the liver. nih.govresearchgate.net

| Finding | Methodology | Key Intermediates | Conclusion in CTX | Reference |

|---|---|---|---|---|

| A novel pathway for cholestanol formation exists. | Intravenous administration of 7α-³H- and 4-¹⁴C-labeled cholesterol to rats and a healthy human. | 7α-hydroxylated C27-steroids | This pathway accounts for ≤30% of cholestanol synthesis in normal physiology. | nih.govnih.gov |

| The 7α-hydroxylated pathway is accelerated in CTX. | Intravenous administration of dual-labeled (³H/¹⁴C) cholesterol to a CTX patient. | 7α-Hydroxycholesterol, 7α-hydroxy-4-cholesten-3-one | The ³H/¹⁴C ratio in cholestanol was 70-75% lower than in the precursor, indicating the pathway involving 7α-hydroxylation is the major route for cholestanol production. | nih.govnih.govresearchgate.net |

| 7α-hydroxycholesterol is a direct precursor to cholestanol. | Intravenous administration of 7β-³H-labeled 7α-hydroxycholesterol in a CTX patient. | 7α-Hydroxycholesterol | Significant incorporation of the ³H label into plasma and fecal cholestanol was observed. | nih.govresearchgate.net |

| Hepatic origin of the pathway. | Analysis of intestinal excretion of intermediates. | 7α-Hydroxycholesterol, 7α-hydroxy-4-cholesten-3-one | Only small amounts of these intermediates are excreted, suggesting the 7α-dehydroxylation step occurs mainly in the liver where their concentration is high. | nih.govresearchgate.net |

Role of 5alpha-Cholest-7-ene Derivatives in CTX Pathophysiology (mechanistic studies)

The metabolic disturbances in CTX also affect the broader pathways of sterol synthesis. 5α-cholest-7-en-3β-ol, also known as lathosterol, is a direct precursor to cholesterol in the Kandutsch-Russell pathway of cholesterol biosynthesis. sigmaaldrich.com Mechanistic studies using isotope labeling in a CTX patient have elucidated the metabolic fate of this this compound derivative. nih.gov

In a study where a patient with CTX was administered labeled mevalonate (B85504) (a primary building block for sterols), researchers traced the sequence of sterol synthesis. nih.gov The results demonstrated a clear metabolic progression from mevalonate through intermediates including lanosterol (B1674476) and then to 5α-cholest-7-en-3β-ol (referred to as Δ⁷-cholestenol). nih.gov Crucially, the study showed that this 5α-cholest-7-en-3β-ol was subsequently converted into both cholesterol and, significantly, cholestanol. nih.gov

Advanced Research Methodologies for 5alpha Cholest 7 Ene Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the isolation and measurement of 5alpha-Cholest-7-ene from biological matrices. The choice of technique often depends on the specific research question, the complexity of the sample, and the required level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of sterols, including this compound. nih.gov This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

A critical step in the GC-MS analysis of sterols is derivatization. To increase their volatility and thermal stability for gas-phase analysis, the hydroxyl groups of sterols are typically converted to trimethylsilyl (B98337) (TMS) ethers. nih.govnist.gov This process enhances the chromatographic properties of the compounds, leading to better peak shape and resolution.

In a typical GC-MS workflow, a sample containing a mixture of sterols is injected into the gas chromatograph. The compounds are vaporized and separated as they travel through a capillary column. The retention time, the time it takes for a specific compound to exit the column, is a characteristic feature used for initial identification. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification and quantification.

GC-MS has been instrumental in profiling the sterol content of various organisms. nih.gov For instance, targeted GC-MS profiling has been used to identify and quantify numerous sterols and their biosynthetic precursors in different species of algae. frontiersin.org Such studies provide valuable insights into the biosynthesis pathways of sterols like cholesterol, where this compound (also known as lathosterol) is a key intermediate. frontiersin.org The technique is also a primary method for screening for disorders of cholesterol biosynthesis. mayocliniclabs.com

Table 1: GC-MS Parameters for Sterol Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Thermo TR-5ms SQC (30 m × 0.25 mm i.d. × 0.25 μm film thickness) | researchgate.net |

| Carrier Gas | Helium at a constant flow (e.g., 1.6 mL/min) | researchgate.net |

| Injector Temperature | 300°C | researchgate.net |

| Interface Temperature | 300°C | researchgate.net |

| Mass Spectrometer Temperature | 200°C | researchgate.net |

| Mass Scan Range | m/z 20-500 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a versatile and powerful tool for the analysis of a wide range of metabolites, including this compound and its derivatives. animbiosci.orgesogu.edu.tr This technique is particularly advantageous for analyzing compounds that are non-volatile or thermally labile, which can be a challenge for GC-MS. esogu.edu.tr

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. esogu.edu.tr In this setup, the sample is dissolved in a liquid and passed through a column packed with a stationary phase. Different components of the mixture interact differently with the stationary phase, leading to their separation. The separated components then flow into the mass spectrometer for detection and identification.

Untargeted metabolomics studies frequently employ LC-MS to screen for a broad spectrum of metabolites in biological samples. animbiosci.org For example, LC-high resolution mass spectrometry (LC-HRMS) has been used to identify numerous metabolites, including derivatives of this compound such as 3beta-hydroxy-4beta-methyl-5alpha-cholest-7-ene-4alpha-carboxylic acid, in complex mixtures. animbiosci.orgamegroups.org The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) make it suitable for detecting trace amounts of analytes and for quantitative analysis in various fields, including food science and clinical diagnostics. esogu.edu.trperkinelmer.com

Different ionization techniques can be coupled with LC, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), expanding the range of compounds that can be analyzed. esogu.edu.trresearchgate.net

Table 2: Example LC-MS Parameters for Metabolite Profiling

| Parameter | Setting | Reference |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (100× 2.1 mm, 1.7 µm) | amegroups.org |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid | amegroups.org |

| Flow Rate | 0.40 mL/min | amegroups.org |

| Column Temperature | 45°C | amegroups.org |

| Ionization Mode | ESI Positive and Negative | amegroups.org |

| Mass Scan Range | m/z 70-1,000 | amegroups.org |

High-Pressure Liquid Chromatography for Precursor Isolation

High-Pressure Liquid Chromatography (HPLC) is a fundamental technique for the isolation and purification of specific compounds from complex mixtures. mdpi.com While often coupled with mass spectrometry for detection, HPLC can also be used as a standalone method for preparative purposes, such as isolating precursors in a biosynthetic pathway.

In the context of this compound, HPLC can be employed to separate it from other sterol intermediates. The choice of the stationary phase (e.g., C18 columns) and the mobile phase composition is critical for achieving optimal separation. researchgate.net For instance, an Aquasil C18 column with an acetonitrile-methanol mobile phase has been successfully used for the separation of various cholesterol oxides. researchgate.net

HPLC is particularly valuable in the initial stages of research when larger quantities of a purified compound are needed for further structural elucidation or biological assays. The development of an effective HPLC method is often a prerequisite for more advanced analytical techniques. nih.gov

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the structure, mass, and metabolic fate of molecules like this compound.

Mass Spectrometry-Based Profiling and Imaging

Mass spectrometry (MS) is a cornerstone of modern analytical science, offering unparalleled sensitivity and specificity for the detection and identification of a vast array of molecules. In the study of this compound, MS-based techniques are indispensable for both profiling its presence in complex biological samples and for imaging its spatial distribution within tissues.

Profiling: MS profiling allows for the comprehensive analysis of all detectable ions in a sample, providing a "snapshot" of the metabolome. This is particularly useful in untargeted metabolomics, where the goal is to identify as many metabolites as possible. Techniques like direct-infusion MS (DI-MS) can rapidly provide a metabolic fingerprint, although without chromatographic separation, isomeric compounds cannot be resolved. nih.gov More commonly, MS is coupled with a separation technique like GC or LC for more detailed profiling. nih.gov

Imaging: Mass spectrometry imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a tissue section. Matrix-assisted laser desorption/ionization (MALDI)-MS is a prominent method for MSI. nih.govresearchgate.net In a study on cholesterol and its precursors, MALDI-ion mobility-MS (IM-MS) was used to image the distribution of cholesterol and 7-dehydrocholesterol (B119134) (a precursor to this compound in one of the cholesterol biosynthesis pathways) in cells. nih.govresearchgate.net This was achieved by using sputtered silver as a MALDI matrix, which facilitated the ionization of these otherwise difficult-to-ionize molecules. nih.gov The ability to visualize the localization of these sterols provides critical insights into their metabolic roles and the pathological consequences of their dysregulation. nih.gov

Application of Isotope Labeling in Metabolic Tracing

Stable isotope labeling is a powerful methodology used to trace the metabolic fate of compounds in biological systems. numberanalytics.comnih.gov This approach involves introducing a molecule containing a stable isotope (e.g., ¹³C or ²H) into a cell or organism and then tracking the incorporation of the isotope into downstream metabolites. numberanalytics.com This provides dynamic information about metabolic pathways and fluxes, which cannot be obtained from static concentration measurements alone. nih.govembopress.org

In the context of this compound, isotope tracing can be used to elucidate the intricate steps of cholesterol biosynthesis. By providing a labeled precursor, such as labeled glucose or acetate, researchers can follow the labeled atoms as they are incorporated into various intermediates, including this compound, and ultimately into cholesterol.

The analysis of isotope-labeled metabolites is typically performed using mass spectrometry. The incorporation of a stable isotope results in a predictable mass shift in the molecule, which can be readily detected by MS. nih.gov This allows for the differentiation between the labeled and unlabeled forms of the metabolite.

Table 3: Common Stable Isotopes Used in Metabolic Tracing

| Isotope | Natural Abundance (%) | Application |

|---|---|---|

| ¹³C | 1.1 | Tracing carbon backbones in metabolic pathways. |

| ¹⁵N | 0.37 | Tracing nitrogen in amino acid and nucleotide metabolism. |

| ²H (D) | 0.015 | Tracing hydrogen atoms, often used in studies of fatty acid and sterol synthesis. |

| ¹⁸O | 0.2 | Used in studies of oxidation and other specific enzymatic reactions. |

This technique has been crucial in defining the pathways of sterol metabolism and understanding how these pathways are regulated in health and disease. For example, stable isotope tracing has been used to demonstrate the flow of carbon from the diet to the host via the gut microbiota, contributing to host metabolism.

Cellular and In Vitro Model Systems for Studying this compound Metabolism

The study of this compound (lathosterol) metabolism relies heavily on various cellular and in vitro models that allow researchers to dissect the complex enzymatic pathways and regulatory mechanisms involved in its conversion to cholesterol. These systems range from subcellular fractions that isolate specific enzymatic activities to complex genetically engineered animal models that reveal the systemic effects of altered lathosterol (B1674540) metabolism.

Use of Liver Homogenates and Subcellular Fractions

Liver homogenates and their subsequent subcellular fractions, particularly microsomes, have been fundamental in elucidating the enzymatic steps of cholesterol biosynthesis. The liver is the primary site of cholesterol synthesis, and these preparations provide a concentrated source of the necessary enzymes in a simplified, cell-free environment.

Research using rat liver homogenates has been crucial in establishing the metabolic pathway of sterols. For instance, studies have demonstrated the conversion of precursors like 5alpha-cholest-8(14)-en-3β-ol into this compound and subsequently into cholesterol within these preparations. researchgate.net The endoplasmic reticulum, which can be isolated as the microsomal fraction through centrifugation, contains the key enzymes for the later stages of cholesterol synthesis. nih.gov

One of the pivotal reactions studied using this system is the dehydrogenation of this compound to form 7-dehydrocholesterol, the immediate precursor to cholesterol. This reaction is catalyzed by the enzyme lathosterol oxidase (SC5D), which is located in the microsomal membrane. nih.gov Experiments using [3H]-labeled this compound in rat liver microsomes have shown that this conversion is a critical, rate-limiting step. nih.gov